![molecular formula C9H5N2NaO2 B2788027 Sodium quinazoline-5-carboxylate CAS No. 2173991-82-5](/img/structure/B2788027.png)
Sodium quinazoline-5-carboxylate
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Overview
Description
Sodium quinazoline-5-carboxylate is a chemical compound with a broad range of potential applications . It is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of quinazolines has been a subject of interest in recent years. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals, including quinazolines . A new series of quinazolinone derivatives were synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields .Molecular Structure Analysis
The molecular structure of Sodium quinazoline-5-carboxylate is complex and can be elucidated using various spectroscopic techniques .Chemical Reactions Analysis
Quinazolines are known to undergo a variety of chemical reactions. For instance, they can react with strong oxidizing agents . The specific reactions that Sodium quinazoline-5-carboxylate can undergo are not well-documented .Scientific Research Applications
- Sodium quinazoline-5-carboxylate derivatives have shown promise as potential chemotherapeutic agents against various tumors . Researchers are investigating their efficacy in inhibiting cancer cell growth and metastasis.
- Notably, quinazoline-based compounds like erlotinib and gefitinib are already approved for treating lung and pancreatic cancers .
- Quinazoline derivatives exhibit antibacterial properties, making them valuable candidates for combating drug-resistant bacterial strains .
- Researchers have explored the structure-activity relationships (SAR) of various quinazolinone derivatives to enhance their antimicrobial efficacy .
- Quinazolines, including sodium quinazoline-5-carboxylate, have been studied for their anticonvulsant effects . Understanding their impact on neuronal activity and seizure control is crucial.
- Some quinazoline derivatives exhibit antifungal activity. Researchers are exploring their potential as novel antifungal agents .
- Sodium quinazoline-5-carboxylate derivatives are being investigated as neoplastic chemotherapeutic agents. Their activity against bladder cancers is of particular interest .
Anticancer Properties
Antibacterial Activity
Anticonvulsant Potential
Antifungal Properties
Neoplastic Chemotherapy
Mechanism of Action
Target of Action
Quinazoline derivatives have been linked with various biological activities . The primary targets of these compounds are diverse, as they have been associated with anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Quinazoline derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with quinazoline derivatives , it can be inferred that the compound may have multifaceted effects at the molecular and cellular levels.
properties
IUPAC Name |
sodium;quinazoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.Na/c12-9(13)6-2-1-3-8-7(6)4-10-5-11-8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLRGZQMNHIIMW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium quinazoline-5-carboxylate |
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